![molecular formula C21H13BrN4OS B3297129 N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide CAS No. 895025-02-2](/img/structure/B3297129.png)
N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide
Vue d'ensemble
Description
“N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that has been studied for its potential anti-tubercular properties . It is a derivative of benzothiazole, a heterocyclic compound that has been the focus of many studies due to its broad range of chemical and biological properties .
Applications De Recherche Scientifique
Anti-Tubercular Applications
Benzothiazole-based compounds have shown significant potential in the treatment of tuberculosis . The inhibitory concentrations of newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Alzheimer’s Disease Treatment
A series of benzothiazole-piperazine hybrids, which could include our compound of interest, have been synthesized and evaluated as multifunctional ligands against Alzheimer’s disease . These hybrid molecules demonstrated modest to strong inhibition of acetylcholinesterase (AChE) and Ab1-42 aggregation .
Inhibition of Ubiquitin Ligase
N-benzothiazol-2-yl-amides have been associated with the inhibition of ubiquitin ligase . This could potentially be used in the treatment of diseases where protein degradation is a factor .
Selective Cytotoxicity Against Tumorigenic Cell Lines
These compounds have shown selective cytotoxicity against tumorigenic cell lines . This suggests potential applications in cancer treatment .
Prophylaxis and Treatment of Rotavirus Infections
N-benzothiazol-2-yl-amides have been associated with the prophylaxis and treatment of rotavirus infections . This could potentially be used in the development of new antiviral drugs .
Adenosine A2A Receptor Modulators
These compounds have been associated with the modulation of the adenosine A2A receptor . This receptor plays a role in various physiological processes, including inflammation and neurodegeneration .
Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors
N-benzothiazol-2-yl-amides have been associated with therapeutic agents for disorders associated with nuclear hormone receptors . This suggests potential applications in endocrine disorders .
Anti-Mycobacterial Activity
Reports reveal that the analogues of pyrazine and pyrazinamide can exhibit higher anti-TB activity against MTB . Substituted N-phenylpyrazine-2-carboxamides synthesized were evaluated in vitro for anti-mycobacterial activity .
Propriétés
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN4OS/c22-17-7-8-18-19(10-17)28-21(25-18)26(13-15-2-1-9-24-12-15)20(27)16-5-3-14(11-23)4-6-16/h1-10,12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJIEAXOJBMMIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.